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Compound of Interest

Compound Name: Bis(2-hydroxyethyl) terephthalate

Cat. No.: B044557 Get Quote

An In-depth Exploration of the Structure and Conformation of a Key Polyester Precursor

This technical guide provides a comprehensive analysis of the molecular structure and

conformational properties of bis(2-hydroxyethyl) terephthalate (BHET), a critical intermediate

in the synthesis and recycling of polyethylene terephthalate (PET). Aimed at researchers,

scientists, and professionals in drug development and material science, this document

synthesizes crystallographic data, spectroscopic analyses, and experimental methodologies to

offer a detailed understanding of BHET's molecular architecture.

Molecular Structure and Conformation
Bis(2-hydroxyethyl) terephthalate (C₁₂H₁₄O₆) is the diester of terephthalic acid and ethylene

glycol.[1] Its molecular structure consists of a central benzene ring to which two hydroxyethyl

ester groups are attached at the para positions. The conformation of the molecule, particularly

the orientation of the flexible hydroxyethyl side chains relative to the rigid terephthalate core, is

crucial for its physical and chemical properties, including its ability to polymerize into PET.

Crystal Structure Analysis
The definitive determination of the solid-state structure of BHET was achieved through single-

crystal X-ray diffraction. A seminal study by Kashino and Haisa in 1975 revealed that BHET

crystallizes in the monoclinic space group P2₁/a.[2] The crystal structure is characterized by the

presence of two distinct molecular conformations, designated as Molecule A and Molecule B,

each located at a center of symmetry within the unit cell.[2]
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The primary difference between these two conformers lies in the torsion angle around the

ethylenic C-C bond of the hydroxyethyl group. This rotation dictates the spatial relationship

between the terminal hydroxyl group and the ester linkage. The molecules are interconnected

through a network of hydrogen bonds. Specifically, an O-H···OH hydrogen bond links the

molecules into chains along the c-axis, and an additional O-H···O=C hydrogen bond connects

translated Molecule B units to form sheets parallel to the bc-plane. These sheets are then held

together by van der Waals forces.[2]

Quantitative Crystallographic Data
The precise geometric parameters of the two BHET conformers, as determined by X-ray

crystallography, are summarized in the table below. This data is essential for computational

modeling and for understanding the intermolecular interactions that govern the crystal packing.
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Parameter Molecule A Molecule B

Bond Lengths (Å)

C(ring)-C(ring) 1.385 - 1.397 1.385 - 1.397

C(ring)-C(ester) 1.492 1.492

C=O 1.209 1.209

C-O(ester) 1.341 1.341

O(ester)-C(ethyl) 1.459 1.459

C(ethyl)-C(ethyl) 1.507 1.507

C(ethyl)-O(hydroxyl) 1.425 1.425

Bond Angles (°) **

C(ring)-C(ring)-C(ester) 120.1 120.1

C(ring)-C(ester)=O 124.7 124.7

C(ring)-C(ester)-O(ester) 111.4 111.4

C(ester)-O(ester)-C(ethyl) 117.8 117.8

O(ester)-C(ethyl)-C(ethyl) 107.5 107.5

C(ethyl)-C(ethyl)-O(hydroxyl) 111.3 111.3

Dihedral Angles (°) **

τ(O-C-C-OH) 66.0 -73.2

Data sourced from the Crystallography Open Database (COD) entry 7058116, based on the

work of Kashino and Haisa (1975).[2][3]

Experimental Protocols for Structural
Characterization
The elucidation of BHET's molecular structure and conformation relies on a combination of

analytical techniques. Below are detailed methodologies for the key experiments.
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Single-Crystal X-ray Diffraction
This technique provides the most precise information on the three-dimensional arrangement of

atoms in the solid state.

Methodology:

Crystal Growth: Single crystals of BHET suitable for X-ray diffraction are typically grown by

slow evaporation of a saturated solution. A common method involves dissolving BHET in a

suitable solvent, such as a mixture of ethylene glycol and water, and allowing the solvent to

evaporate over several days at a constant temperature.[4][5]

Data Collection: A selected single crystal is mounted on a goniometer head of a

diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα

radiation). The diffraction pattern is recorded as a series of frames while the crystal is

rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The crystal structure is solved using direct

methods or Patterson methods to obtain an initial model of the atomic positions. This model

is then refined using least-squares methods to minimize the difference between the observed

and calculated structure factors, yielding the final, precise atomic coordinates, bond lengths,

and bond angles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of

BHET in solution and for assessing its purity.

Methodology:

Sample Preparation: A small amount of the BHET sample (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆))

in an NMR tube.[1][6] The choice of solvent is critical to ensure good solubility and to avoid

overlapping signals with the analyte.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-

pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is

used to simplify the spectrum. Key acquisition parameters include the number of scans,

relaxation delay, and spectral width.

Spectral Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and

baseline correction). The chemical shifts, integration of the peaks (for ¹H NMR), and coupling

patterns are analyzed to confirm the presence of the aromatic protons, the two distinct

methylene groups of the hydroxyethyl chain, and the hydroxyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the BHET molecule,

providing further confirmation of its structure.

Methodology:

Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A

small amount of BHET (1-2 mg) is finely ground with anhydrous potassium bromide (KBr)

(approximately 200 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Background Spectrum: A background spectrum of the empty sample compartment or a pure

KBr pellet is collected to account for atmospheric CO₂ and water vapor, as well as any

instrumental artifacts.

Sample Spectrum: The KBr pellet containing the BHET sample is placed in the sample

holder of the FTIR spectrometer. The infrared spectrum is then recorded, typically in the

range of 4000-400 cm⁻¹.

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to

identify characteristic functional groups. For BHET, key vibrational bands include the O-H

stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the aliphatic chain,

the C=O stretch of the ester group, and the C-O stretches.[7][8]
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Visualization of Workflow and Molecular
Conformations
The following diagrams, generated using the DOT language, illustrate the logical workflow for

determining the molecular structure of BHET and the conformational differences between the

two molecules found in the crystal lattice.
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Experimental Workflow for BHET Structure Elucidation
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Workflow for BHET Structure Determination
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Conformational Isomers of BHET in Crystal Lattice

Conformational Difference

Molecule A

Dihedral Angle (τ(O-C-C-OH)) = +66.0°

Molecule B

Dihedral Angle (τ(O-C-C-OH)) = -73.2°

Different spatial orientation
of the terminal -OH group

The primary distinction lies in the rotation
around the ethylenic C-C bond.

Click to download full resolution via product page

Conformational Isomers of BHET

Conclusion
The molecular structure and conformation of bis(2-hydroxyethyl) terephthalate have been

thoroughly characterized through a combination of X-ray crystallography and spectroscopic

methods. The existence of two distinct conformers in the solid state, differing in the torsion of

the hydroxyethyl side chains, highlights the molecule's conformational flexibility. The detailed

quantitative data and experimental protocols presented in this guide provide a solid foundation

for researchers working with BHET, enabling a deeper understanding of its properties and its

role in the synthesis of polyesters and other advanced materials. This knowledge is not only

fundamental to polymer chemistry but also increasingly relevant in the development of

sustainable chemical recycling processes for PET waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/H-NMR-spectra-of-BHET-in-CDCl3_fig2_383361142
https://journals.iucr.org/paper?a12268
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-hydroxyethyl_-terephthalate
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-hydroxyethyl_-terephthalate
https://www.researchgate.net/publication/383374645_Crystallization_of_Bis2-hydroxyethylene_Terephthalate_as_a_Part_of_a_Bottle-to-Bottle_Recycling_Concept_for_Polyethylene_terephthalate
https://pmc.ncbi.nlm.nih.gov/articles/PMC11378152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11378152/
https://www.researchgate.net/figure/a-NMR-1H-spectrum-and-b-LC-MS-spectrum-of-BHET-BHET-bis2-hydroxyethyl_fig3_359404014
https://www.researchgate.net/figure/FTIR-spectrum-of-compound-BHET_fig2_312341989
https://www.researchgate.net/figure/a-FTIR-spectra-for-waste-PET-b-FTIR-for-product-BHET-by-using-particle-ZnO-C_fig4_322234738
https://www.benchchem.com/product/b044557#bis-2-hydroxyethyl-terephthalate-molecular-structure-and-conformation
https://www.benchchem.com/product/b044557#bis-2-hydroxyethyl-terephthalate-molecular-structure-and-conformation
https://www.benchchem.com/product/b044557#bis-2-hydroxyethyl-terephthalate-molecular-structure-and-conformation
https://www.benchchem.com/product/b044557#bis-2-hydroxyethyl-terephthalate-molecular-structure-and-conformation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

